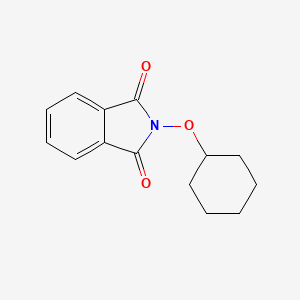
N-cyclohexyloxyphthalimide
Description
N-Cyclohexyloxyphthalimide is a phthalimide derivative characterized by a cyclohexyloxy (-O-cyclohexyl) substituent attached to the nitrogen atom of the phthalimide core. Phthalimide derivatives are widely used in organic synthesis, polymer chemistry, and industrial processes due to their stability and functional versatility .
Propriétés
Formule moléculaire |
C14H15NO3 |
|---|---|
Poids moléculaire |
245.27 g/mol |
Nom IUPAC |
2-cyclohexyloxyisoindole-1,3-dione |
InChI |
InChI=1S/C14H15NO3/c16-13-11-8-4-5-9-12(11)14(17)15(13)18-10-6-2-1-3-7-10/h4-5,8-10H,1-3,6-7H2 |
Clé InChI |
PTZRSHDJQJUUJC-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)ON2C(=O)C3=CC=CC=C3C2=O |
Origine du produit |
United States |
Comparaison Avec Des Composés Similaires
N-Cyclohexylthiophthalimide
- Structure : Replaces the oxygen atom in the cyclohexyloxy group with sulfur (C₆H₁₁-S-).
- Key Properties: CAS No.: 17796-82-6 . Molecular Formula: C₁₄H₁₅NO₂S. Applications: Acts as a vulcanization accelerator in rubber production. Requires stringent safety protocols, including Material Safety Data Sheet (MSDS) compliance and spill management procedures .
- Safety : Unlike N-cyclohexyloxyphthalimide, its thiophthalimide counterpart demands hazard training and environmental spill reporting due to sulfur-related reactivity .
N-(Hexylthio)phthalimide
- Structure : Features a hexylthio (-S-hexyl) substituent.
- Key Properties: Molecular Formula: C₁₄H₁₇NO₂S. Molecular Weight: 263.36 g/mol .
- Comparison: The longer alkyl chain (hexyl vs.
3-Chloro-N-phenyl-phthalimide
- Structure : Chlorine substituent at the 3-position and phenyl group on nitrogen.
- Applications: Serves as a monomer for polyimide synthesis. High purity is critical for polymerization efficiency, contrasting with this compound’s likely role in oxidation or catalysis .
N-Hydroxyphthalimide (NHPI)
- Structure : Hydroxyl group (-OH) on nitrogen.
- Applications : Widely used as a catalyst in oxidation reactions (e.g., alkylaromatic oxidations). NHPI derivatives, including N-hydroxy-cis-cyclohexane-1,2-dicarboximide, enhance reaction selectivity .
- Safety : Requires precautions such as protective gloves and eye protection, similar to this compound’s handling needs .
N-Decylphthalimide
- Structure : Decyl (-C₁₀H₂₁) chain substituent.
Data Tables
Table 1: Structural and Functional Comparison
| Compound | Substituent | Molecular Formula | CAS No. | Key Application |
|---|---|---|---|---|
| This compound | -O-cyclohexyl | C₁₄H₁₅NO₃ | Not provided | Oxidation catalysis* |
| N-Cyclohexylthiophthalimide | -S-cyclohexyl | C₁₄H₁₅NO₂S | 17796-82-6 | Vulcanization accelerator |
| N-(Hexylthio)phthalimide | -S-hexyl | C₁₄H₁₇NO₂S | Not provided | Polymer additives |
| 3-Chloro-N-phenyl-phthalimide | -Cl, -Ph | C₁₄H₈ClNO₂ | Not provided | Polyimide synthesis |
| N-Hydroxyphthalimide | -OH | C₈H₅NO₃ | Not provided | Oxidation catalysis |
*Inferred from analogous N-hydroxyphthalimide applications .
Research Findings and Industrial Relevance
- Catalytic Efficiency: N-hydroxyphthalimide derivatives, including cyclohexane-based analogs, demonstrate superior selectivity in oxidation reactions compared to non-hydroxylated phthalimides .
- Structural Impact on Reactivity : Sulfur-containing derivatives (e.g., N-cyclohexylthiophthalimide) exhibit higher reactivity in vulcanization but require stricter safety protocols than oxygenated analogs .
- Purity Requirements : Halogenated phthalimides (e.g., 3-chloro-N-phenyl-phthalimide) demand high purity for polymer synthesis, a factor less critical for alkyl-substituted variants .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


